molecular formula C22H30N2O4 B2800315 N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide CAS No. 1706300-40-4

N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide

Cat. No.: B2800315
CAS No.: 1706300-40-4
M. Wt: 386.492
InChI Key: XFSGRSKFCIOXMX-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H30N2O4 and its molecular weight is 386.492. The purity is usually 95%.
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Scientific Research Applications

Adamantane Derivatives

Adamantane derivatives have been synthesized with the anticipation of antimicrobial and anti-proliferative activities. For instance, 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and N'-(adamantan-1-yl)piperidine-1-carbothioimidates have shown marked antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019). Such findings suggest the potential of adamantane derivatives in the development of new therapeutic agents.

Piperidine Carboxamides

Piperidine carboxamides, on the other hand, have been explored for their interaction with biological targets. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor, illustrating the role of piperidine derivatives in modulating receptor activity (Shim et al., 2002).

Properties

IUPAC Name

N-(1-adamantyl)-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-14-6-19(10-20(25)27-14)28-18-2-4-24(5-3-18)21(26)23-22-11-15-7-16(12-22)9-17(8-15)13-22/h6,10,15-18H,2-5,7-9,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSGRSKFCIOXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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